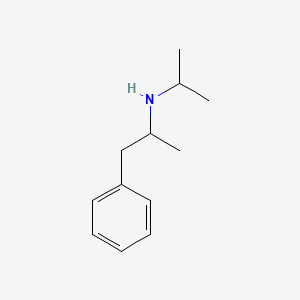

Isopropylamphetamine

CAS No.: 33236-69-0

Cat. No.: VC17165236

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33236-69-0 |

|---|---|

| Molecular Formula | C12H19N |

| Molecular Weight | 177.29 g/mol |

| IUPAC Name | 1-phenyl-N-propan-2-ylpropan-2-amine |

| Standard InChI | InChI=1S/C12H19N/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |

| Standard InChI Key | PJXXJRMRHFYMEY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(C)CC1=CC=CC=C1 |

Introduction

Chemical Structure and Properties

Isopropylamphetamine (IUPAC name: 1-phenyl-N-(propan-2-yl)propan-2-amine) belongs to the phenylalkylamine class. Its molecular formula is , with a molar mass of 177.286 g/mol . The compound exists as a racemic mixture, lacking defined stereocenters or E/Z isomerism . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.286 g/mol |

| SMILES | CC(C)NC(C)CC1=CC=CC=C1 |

| InChI Key | PJXXJRMRHFYMEY-UHFFFAOYSA-N |

The isopropyl group at the amine position sterically hinders interactions with monoamine transporters, explaining its attenuated stimulant effects .

Pharmacological Profile

Isopropylamphetamine’s pharmacokinetics are defined by its lipophilicity and metabolic stability. Unlike amphetamine, which primarily inhibits monoamine reuptake, isopropylamphetamine exhibits weak affinity for dopamine and norepinephrine transporters. Instead, its prolonged action stems from slow hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The metabolite profile remains poorly characterized, though demethylation and hydroxylation pathways are postulated.

Animal studies indicate a plasma half-life exceeding 12 hours, contrasting sharply with amphetamine’s 4–6 hour duration . This extended half-life correlates with sustained cerebral blood flow modulation, a property exploited in diagnostic imaging.

Medical Applications in Neuroimaging

The radiopharmaceutical derivative -iodo-isopropylamphetamine (IMP) revolutionized single-photon emission computed tomography (SPECT) for dementia evaluation. A seminal study by Sharp et al. (1985) demonstrated its utility in distinguishing Alzheimer’s disease (AD) from multi-infarct dementia (MID) :

Key Findings from Clinical Imaging Studies

| Dementia Subtype | IMP Uptake Pattern | NMR Correlation |

|---|---|---|

| Alzheimer’s Disease | Bilateral temporo-parieto-occipital deficits | Normal in 64% of cases |

| Multi-Infarct Dementia | Focal deficits matching infarcts | 89% concordance with NMR |

| Alcohol-Related Dementia | Diffuse cortical reduction | Matches cortical atrophy |

In AD patients, IMP revealed hypoperfusion in posterior brain regions even when structural imaging (NMR) appeared normal . This suggests IMP’s sensitivity to early functional changes preceding anatomical degeneration. For MID, IMP-NMR concordance supported its role in infarct localization.

Comparative Analysis with Related Amphetamines

The isopropyl substitution confers distinct properties compared to other amphetamines:

-

Amphetamine: Higher DAT/NET affinity, shorter duration (4–6 hr), recreational abuse potential.

-

Methamphetamine: Enhanced CNS penetration due to methylation, prolonged stimulant effects.

-

Isopropylamphetamine: Reduced transporter interaction, 12+ hr half-life, no reported abuse cases .

These differences underscore structure-activity relationship (SAR) principles: bulkier N-alkyl groups diminish stimulant potency but enhance metabolic stability.

Future Research Directions

-

Metabolic Pathway Elucidation: Detailed CYP interaction studies to predict drug-drug interactions.

-

Neuroimaging Optimization: Development of -labeled analogs for PET imaging with higher resolution.

-

Therapeutic Repurposing: Exploration of neuroprotective effects in ischemia-reperfusion models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume